molecular formula C11H12N4O3 B5565959 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE

1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE

Cat. No.: B5565959
M. Wt: 248.24 g/mol
InChI Key: VIRQRAPQBMCEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methoxy-5-methylbenzyl)-3-nitro-1H-1,2,4-triazole is 248.09094026 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Applications

Triazole derivatives have been synthesized through various chemical reactions and evaluated for their potential in antibacterial and antifungal applications. For instance, a study involved the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction. These compounds were tested against various strains of bacteria and fungi, demonstrating significant antimicrobial activities (V. Vo, 2020). Additionally, triazole-based Schiff bases and their metal complexes have shown high antibacterial and antifungal activity, suggesting their use in combating microbial infections (S. Sumrra et al., 2021).

Corrosion Inhibition

Newly synthesized triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These studies indicate that such compounds can offer high inhibition efficiency, protecting metal surfaces from corrosion (Ying Yan et al., 2017). This application is critical in industries where metal longevity and integrity are paramount.

Drug Design and Medicinal Chemistry

Triazole derivatives are noted for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The modification of triazole structures has led to the synthesis of compounds with potential as therapeutic agents. For example, etodolac-based 1,2,4-triazole derivatives have been evaluated for their antimicrobial activity, showing potency against various bacterial strains (A. Shaik et al., 2020). Such research underscores the versatility of triazole derivatives in drug discovery and development.

Properties

IUPAC Name

1-[(2-methoxy-5-methylphenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-8-3-4-10(18-2)9(5-8)6-14-7-12-11(13-14)15(16)17/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRQRAPQBMCEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.